molecular formula C7H9NO2 B2440535 3-Amino-5-methoxyphenol CAS No. 162155-27-3

3-Amino-5-methoxyphenol

Cat. No. B2440535
Key on ui cas rn: 162155-27-3
M. Wt: 139.154
InChI Key: ILTCFIIXWWUIPC-UHFFFAOYSA-N
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Patent
US08765779B2

Procedure details

To a solution of 3-amino-5-methoxyphenol (5.44 g, 39.1 mmol), isopropyl alcohol (3.6 ml, 47 mmol) and triphenylphosphine (12.0 g, 47 mmol) in THF, was added diethyl azodicarboxylate (7.4 ml, 47 mmol). The reaction mixture was stirred for 16 h and the solvent was removed. The residue was purified by flash chromatography on silica gel eluting with 20% EtOAc/hexanes to afford the title compound (4.13 g). MS m/z: 182 [M+H]+
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[CH:11]([OH:14])([CH3:13])[CH3:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH:11]([O:14][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([O:8][CH3:9])[CH:5]=1)[NH2:1])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)OC)O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
7.4 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 20% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(N)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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